

Protocol for antibody labeling with Methyltetrazine-PEG4-NHS Ester.

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-NHS Ester

Cat. No.: B609004

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Protocol for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with **Methyltetrazine-PEG4-NHS Ester**. This process is a fundamental technique in bioconjugation, enabling the site-specific attachment of a methyltetrazine moiety to an antibody.^[1] The N-Hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues and the N-terminus of the antibody, to form a stable amide bond.^{[1][2][3][4]} The incorporated methyltetrazine group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.^[1]

Specifically, the methyltetrazine group rapidly and selectively reacts with a trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.^{[1][5]} This highly efficient and specific reaction proceeds under mild, aqueous conditions, making it ideal for conjugating a wide range of molecules, such as drugs, fluorescent probes, or imaging agents, to the antibody for applications in diagnostics, therapeutics, and research.^{[1][6]} The polyethylene glycol (PEG4) spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.^{[1][5][7]}

Quantitative Data Summary

The successful labeling of an antibody with **Methyltetrazine-PEG4-NHS Ester** depends on several key parameters. The following tables summarize the recommended ranges and typical values for these parameters, which should be optimized for each specific antibody and application.

Table 1: Reaction Conditions for Antibody Labeling

Parameter	Recommended Range	Notes
Antibody Concentration	1 - 10 mg/mL[1]	Higher concentrations can improve reaction efficiency.[1] A common starting concentration is 2-5 mg/mL.[1][6]
Molar Excess of NHS Ester	5 - 30 fold[1]	This is a critical parameter that needs to be optimized to achieve the desired Degree of Labeling (DOL).[1] A 20-fold molar excess is a common starting point.[8]
Reaction Buffer	Amine-free buffers such as PBS (pH 7.2-8.5) or 0.1 M sodium bicarbonate (pH 8.3-8.5).[2][9][10]	Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the antibody for reaction with the NHS ester.[5][6][8]
Reaction pH	7.2 - 8.5[2][4]	The rate of reaction increases with pH, but the rate of NHS ester hydrolysis also increases.[9] A pH of 8.3-8.5 is often optimal.[11]
Reaction Temperature	4°C or Room Temperature[1]	Room temperature is generally sufficient for the reaction to proceed to completion.[1][2]
Incubation Time	30 - 120 minutes[2]	A common incubation time is 1-2 hours at room temperature or overnight at 4°C.[12]
Organic Solvent	< 10% of total reaction volume	The NHS ester is typically dissolved in anhydrous DMSO or DMF.[3][9][10] The final concentration of the organic

solvent in the reaction mixture should be minimized.

Table 2: Expected Outcomes

Parameter	Typical Value/Range	Method of Determination
Degree of Labeling (DOL)	2 - 8 tetrazines/antibody[1]	UV-Vis Spectroscopy or Mass Spectrometry.[6][12]
Antibody Recovery	> 85%[1][6]	UV-Vis Spectroscopy (A280). [6]
Purity of Labeled Antibody	> 95%[6]	SDS-PAGE or Size Exclusion Chromatography (SEC).[6][12]

Experimental Protocols

This section provides a step-by-step methodology for labeling an antibody with **Methyltetrazine-PEG4-NHS Ester**.

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. It is essential to remove any substances that may interfere with the labeling reaction.

- Materials:
 - Antibody solution
 - Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
 - Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment[1][13]
- Procedure:
 - If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer.[6][13]

- Use a desalting column or dialysis according to the manufacturer's instructions for buffer exchange.[1][6]
- After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280).
- Adjust the antibody concentration to 1-10 mg/mL in the amine-free buffer.[1]

Reagent Preparation

- Materials:
 - **Methyltetrazine-PEG4-NHS Ester**
 - Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][9][10]
- Procedure:
 - Allow the vial of **Methyltetrazine-PEG4-NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.[8]
 - Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5] A typical concentration for the stock solution is 10-20 mM.[5][12] The NHS ester is sensitive to moisture and should be used immediately after dissolution.[8][9]

Antibody Labeling Reaction

- Materials:
 - Prepared antibody solution
 - Freshly prepared **Methyltetrazine-PEG4-NHS Ester** stock solution
- Procedure:
 - Calculate the required volume of the **Methyltetrazine-PEG4-NHS Ester** stock solution to achieve the desired molar excess (e.g., 5-30 fold) relative to the antibody.

- Add the calculated volume of the NHS ester stock solution to the antibody solution while gently mixing.[\[1\]](#)
- Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[\[12\]](#) Protect the reaction from light if the methyltetrazine derivative is light-sensitive.[\[12\]](#)

Purification of the Labeled Antibody

Purification is necessary to remove unreacted **Methyltetrazine-PEG4-NHS Ester** and any reaction byproducts.

- Materials:
 - Reaction mixture
 - Desalting columns (e.g., Zeba™ Spin Desalting Columns)[\[1\]](#)
 - PBS, pH 7.4[\[1\]](#)
- Procedure:
 - Equilibrate the desalting column with PBS according to the manufacturer's instructions.[\[1\]](#)
 - Apply the conjugation reaction mixture to the desalting column.[\[1\]](#)
 - Collect the purified antibody-tetrazine conjugate.[\[1\]](#)

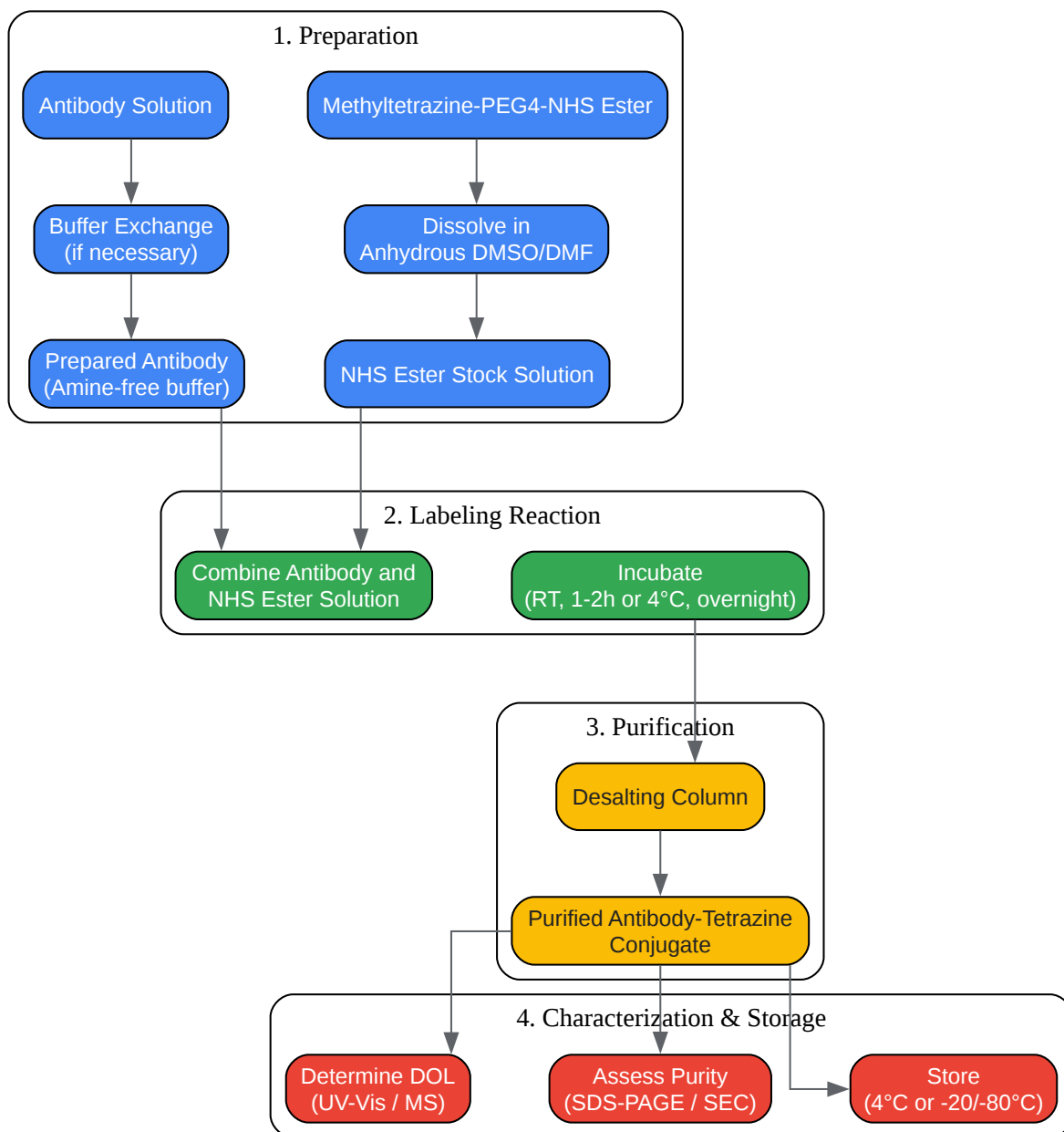
Characterization and Storage

- Procedure:
 - Determine the Degree of Labeling (DOL): The DOL, which is the average number of methyltetrazine molecules per antibody, can be estimated by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance

maximum of the methyltetrazine moiety.[7][12] More accurate determination can be achieved using mass spectrometry.[6][12]

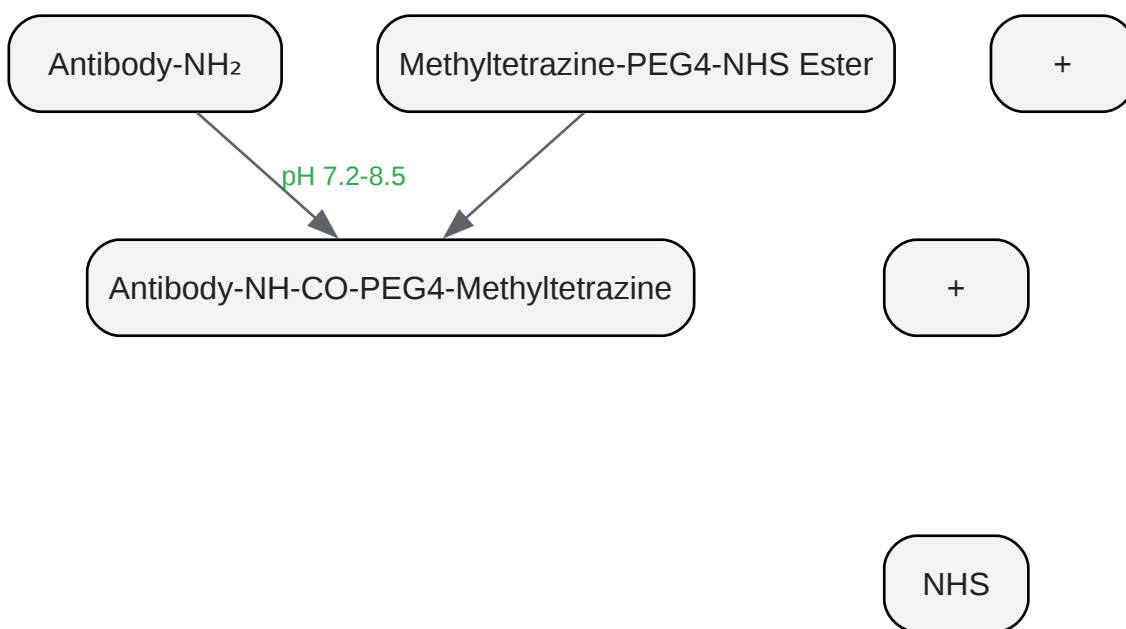
- Assess Purity: The purity and integrity of the labeled antibody can be assessed by SDS-PAGE and size-exclusion chromatography (SEC).[6][12]
- Storage: Store the purified methyltetrazine-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[7][12] For frozen storage, consider adding a cryoprotectant such as glycerol.[12]

Visualizations



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Caption: Experimental workflow for antibody labeling with **Methyltetrazine-PEG4-NHS Ester**.



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Caption: Chemical reaction of antibody amine with **Methyltetrazine-PEG4-NHS Ester**.

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